Dehydro Felodipine Ester Lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

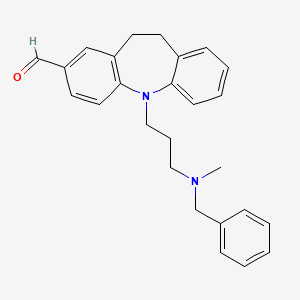

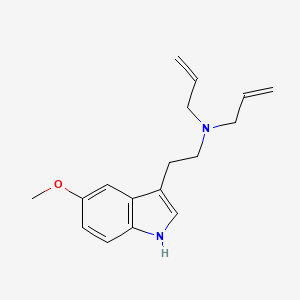

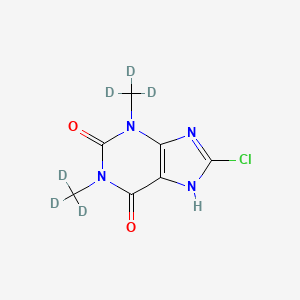

Dehydro Felodipine Ester Lactone (DFL) is an active metabolite of the calcium channel blocker felodipine. It is a secondary amine with a molecular weight of 522.7 g/mol and a melting point of 272-274 °C. DFL is a lipophilic compound, meaning it is soluble in organic solvents and has a low aqueous solubility. It is used in research applications to investigate the effects of calcium channel blockers on the human body.

科学的研究の応用

Nanoparticulate Delivery System

- Felodipine Nanoparticles for Hypertension : Felodipine, a calcium channel blocker, has been incorporated into nanoparticles to improve its solubility and bioavailability, potentially enhancing its antihypertensive effects. The nanoparticles were prepared using poly (D, L-lactic-co-glycolic acid) polymer, which showed prolonged drug release and improved sustainability (Jana et al., 2014).

Molecular and Chemical Studies

- Molecular Reorientations in Felodipine : A study explored the molecular reorientations in amorphous and recrystallized felodipine. This research provided insights into the dynamics of felodipine at a microscopic level, potentially informing its stability and effectiveness (Pajzderska et al., 2020).

- NMR Data for Felodipine and Derivatives : Complete assignment of the 1H and 13C NMR data for felodipine and its derivatives was achieved, providing crucial information for understanding the compound's structure and function (Jung et al., 2001).

Pharmacokinetics and Pharmacodynamics

- Pharmacokinetic/Pharmacodynamic Model of Felodipine : A physiologically based pharmacokinetic and pharmacodynamic model of felodipine and its metabolite dehydrofelodipine was developed for drug-drug interaction predictions, offering a tool for understanding its interactions in the body (Fuhr et al., 2022).

Enhanced Drug Formulations

- Improved Dissolution Rate Using Spherical Agglomeration : Spherical agglomeration was used to enhance the dissolution rate of felodipine, improving its solubility and pharmacological effect (Tapas et al., 2009).

- Rapidly Dissolving Felodipine Nanoparticle Strips : Development of rapidly dissolving strips containing felodipine nanoparticles for transbuccal administration, aimed at increasing oral bioavailability and bypassing first-pass metabolism (Chavan et al., 2020).

Photodegradation Studies

- Photodegradation in Microheterogeneous Systems : Investigation into the photodegradation of felodipine in biological-mimicking systems like micelles or liposomes, providing insights into its stability under various conditions (Brito et al., 2012).

作用機序

Target of Action

Dehydro Felodipine Ester Lactone is a derivative of Felodipine, which is a long-acting 1,4-dihydropyridine calcium channel blocker . It primarily acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction .

Mode of Action

Dehydro Felodipine Ester Lactone, similar to Felodipine, decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . It reversibly competes against other dihydropyridine calcium channel blockers for binding sites in vascular smooth muscle and cultured cells .

Biochemical Pathways

By inhibiting calcium influx, it disrupts the calcium-dependent signaling pathways, leading to relaxation of vascular smooth muscle and vasodilation .

Pharmacokinetics

Felodipine, the parent compound, is known to be a high clearance drug extensively bound to plasma proteins . It has a terminal half-life of about 25 hours . Felodipine is metabolized in the liver, primarily by the CYP3A4 enzyme . The metabolites are excreted mainly in the urine .

Result of Action

The molecular and cellular effects of Dehydro Felodipine Ester Lactone are likely similar to those of Felodipine. By inhibiting calcium influx in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This results in the relaxation of vascular smooth muscle and vasodilation, reducing blood pressure .

Action Environment

The action, efficacy, and stability of Dehydro Felodipine Ester Lactone can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism and plasma concentrations of Felodipine . Furthermore, conditions such as liver cirrhosis or congestive heart failure can also affect the clearance of Felodipine . It is reasonable to assume that similar factors could influence the action of Dehydro Felodipine Ester Lactone.

特性

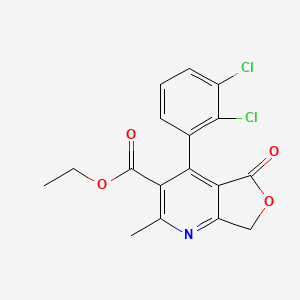

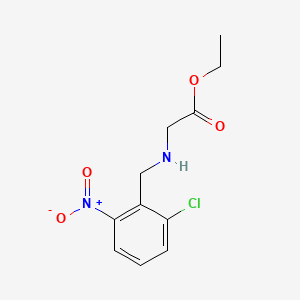

IUPAC Name |

ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGJSDBHFOEERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=C(C(=CC=C3)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747448 |

Source

|

| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Felodipine Ester Lactone | |

CAS RN |

96558-27-9 |

Source

|

| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)